molecular formula C9H18N2O B1598594 1-(3-Methylbutanoyl)piperazine CAS No. 884497-54-5

1-(3-Methylbutanoyl)piperazine

Cat. No.: B1598594
CAS No.: 884497-54-5
M. Wt: 170.25 g/mol
InChI Key: OHUHHACSCXRQJS-UHFFFAOYSA-N
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Description

1-(3-Methylbutanoyl)piperazine is an organic compound with the molecular formula C₉H₁₈N₂O. It is a derivative of piperazine, a heterocyclic amine, and features a 3-methylbutanoyl group attached to the piperazine ring.

Biochemical Analysis

Biochemical Properties

1-(3-Methylbutanoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the cholesterol biosynthesis pathway, such as sterol C4-methyloxidase and squalene epoxidase . These interactions are crucial as they can influence the overall metabolic flux and the levels of metabolites within the cell.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can up-regulate key enzymes involved in cholesterol biosynthesis, which can lead to changes in lipid metabolism and potentially induce conditions such as phospholipidosis and steatosis . Additionally, its impact on gene expression can alter the cellular response to various stimuli, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to bind to enzymes in the cholesterol biosynthesis pathway, leading to their activation or inhibition . This binding can result in changes in gene expression, particularly those regulated by sterol regulatory element-binding proteins (SREBPs), which are known to control multiple genes involved in cholesterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a predicted melting point of 73.64°C and a boiling point of approximately 294.2°C at 760 mmHg . Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can induce toxic or adverse effects. For instance, high doses of piperazine derivatives have been associated with hepatotoxicity and other adverse effects . It is crucial to determine the appropriate dosage to avoid potential toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cholesterol and lipid biosynthesis. It interacts with enzymes such as sterol C4-methyloxidase, isopentyl-diphosphate-Δ-isomerase, and squalene epoxidase . These interactions can influence the metabolic flux and the levels of various metabolites within the cell, potentially leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to interact with proteins involved in cholesterol transport and distribution, which can affect its localization and accumulation within the cell . Understanding these interactions is crucial for determining the compound’s overall impact on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. It has been found to localize in areas where cholesterol biosynthesis occurs, such as the endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbutanoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutanoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(3-Methylbutanoyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylbutanoyl)piperazine is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-methyl-1-piperazin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHHACSCXRQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397531
Record name 1-(3-methylbutanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-54-5
Record name 3-Methyl-1-(1-piperazinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-methylbutanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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